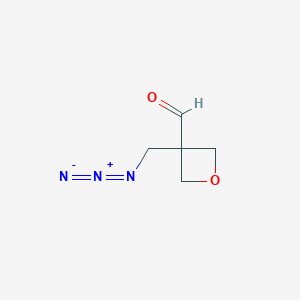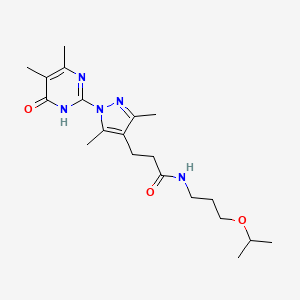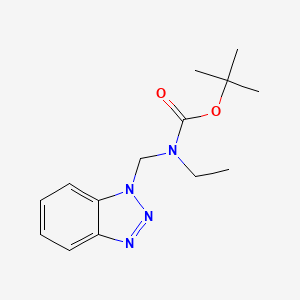![molecular formula C16H11F2N3OS B2713577 N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide CAS No. 831179-19-2](/img/structure/B2713577.png)
N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide” is a chemical compound with the molecular formula C16H11F2N3OS 1. It has a molecular weight of 331.34 1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide”. However, a related compound, trifluoromethylpyridines, has been synthesized from 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor2. This might suggest a similar pathway for the synthesis of “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide”, but further research is needed to confirm this.Molecular Structure Analysis
The molecular structure of “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide” is defined by its molecular formula, C16H11F2N3OS 1. Unfortunately, I couldn’t find more detailed information about its structural analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide”. Further research is needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
“N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide” has a molecular weight of 331.34 1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.科学的研究の応用
Synthesis and Characterization
- Functionalization Through Lithiation : A study on the functionalization of quinoline derivatives through lithiation, showcasing a methodology applied to the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. This process highlights the versatility of quinoline derivatives in creating labeled molecules for biological imaging (Bennacef et al., 2007).
- Solid-phase Synthesis : Research on a solid-phase synthetic route to quinoxaline, thiazine, and oxazine analogs demonstrates the potential of quinoxaline derivatives in the development of diverse heterocyclic systems. This approach offers a pathway for creating complex molecules with potential therapeutic applications (Dixon et al., 2005).
Biological Evaluation and Therapeutic Potential
- Antitumor Agents : A series of phenylquinoline derivatives were evaluated for their in vivo antitumor activity, illustrating the potential of quinoline derivatives as DNA-intercalating agents with therapeutic implications for cancer treatment (Atwell et al., 1989).
- Antibacterial and Antifungal Activities : Synthesized quinoline derivatives showed significant antibacterial and antifungal activities, suggesting the role of quinoline derivatives in developing new antimicrobial agents. This is exemplified by compounds demonstrating potent activity against various microbial strains (Umamatheswari & Sankar, 2017).
Material Science and Polymer Chemistry
- Polyamides Containing Quinoxaline Moiety : The synthesis of new polyamides incorporating quinoxaline moieties highlights the integration of quinoline derivatives into polymeric materials. These materials exhibit excellent thermal stability and potential for high-performance applications (Patil et al., 2011).
Neuroprotective Applications
- Neuroprotection in Cerebral Ischemia : 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxaline derivative, demonstrated neuroprotective properties against cerebral ischemia, emphasizing the therapeutic potential of quinoline and quinoxaline derivatives in neuroprotection and the treatment of neurological conditions (Sheardown et al., 1990).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide”. It’s important to handle all chemical compounds with care and appropriate safety measures.
将来の方向性
The future directions of research on “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide” are not clear at this time. Further research is needed to explore its potential applications and understand its properties better.
特性
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS/c17-16(18)23-12-4-2-11(3-5-12)21-15(22)10-1-6-13-14(9-10)20-8-7-19-13/h1-9,16H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUAAQYLKYPZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloro-4-fluorophenyl)-2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2713496.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2713500.png)

![1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2713502.png)



![7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713510.png)
![4-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2713511.png)
![2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide](/img/structure/B2713513.png)
